molecular formula C24H34N2O4 B15111463 7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 91540-11-3

7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B15111463
CAS No.: 91540-11-3
M. Wt: 414.5 g/mol
InChI Key: GIXQLZQYBNJMRN-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is a crown ether compound known for its ability to form stable complexes with various cations. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- allows it to act as a ligand, binding to metal ions and facilitating various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- typically involves the reaction of ethylene glycol derivatives with diamines under controlled conditions. One common method includes the reaction of ethylene glycol with diethylenetriamine in the presence of a suitable catalyst to form the desired crown ether .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- involves its ability to form stable complexes with metal ions. The ether groups in the crown ether structure provide electron-rich sites that can coordinate with metal cations, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, ion transport, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination allows it to form stable complexes with a broader range of metal ions compared to other crown ethers .

Properties

CAS No.

91540-11-3

Molecular Formula

C24H34N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

7,16-diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C24H34N2O4/c1-3-7-23(8-4-1)25-11-15-27-19-21-29-17-13-26(24-9-5-2-6-10-24)14-18-30-22-20-28-16-12-25/h1-10H,11-22H2

InChI Key

GIXQLZQYBNJMRN-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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